Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane
Overview
Description
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane is a complex organosilicon compound known for its unique structural properties and applications in various scientific fields. This compound features a silicon atom bonded to two indenyl groups, each substituted with tert-butylphenyl groups, and two methyl groups. Its molecular structure imparts significant stability and reactivity, making it a valuable compound in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane typically involves the reaction of 4-tert-butylphenylmagnesium bromide with 2-methylindenylsilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux, and the progress is monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or column chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form corresponding silanol derivatives.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions where the methyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various organometallic reagents under inert atmosphere conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Functionalized silane compounds.
Scientific Research Applications
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a catalyst in polymerization reactions.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its role in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of high-performance materials, including coatings and adhesives, due to its robust chemical properties.
Mechanism of Action
The mechanism by which Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane exerts its effects involves its ability to interact with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, facilitating the formation of complex structures. The tert-butylphenyl groups provide steric hindrance, enhancing the compound’s stability and reactivity. These properties enable the compound to participate in various chemical reactions, leading to the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
Bis(4-tert-butylphenyl)amine: Known for its use in organic synthesis and as a stabilizer in polymer production.
4,4’-Di-tert-butylbiphenyl: Utilized in the production of homoallylic amine derivatives and as a radical anion in metalation reactions.
Bis(2,4-di-tert-butylphenyl)phosphate: Used as an antioxidant in polymer processing.
Uniqueness
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane stands out due to its unique structural features, which combine the stability of silicon-based compounds with the reactivity of indenyl and tert-butylphenyl groups. This combination makes it particularly valuable in applications requiring both stability and reactivity, such as in the synthesis of advanced materials and catalysts.
Properties
IUPAC Name |
bis[4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-dimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H48Si/c1-27-25-37-33(29-17-21-31(22-18-29)41(3,4)5)13-11-15-35(37)39(27)43(9,10)40-28(2)26-38-34(14-12-16-36(38)40)30-19-23-32(24-20-30)42(6,7)8/h11-26,39-40H,1-10H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAZMODMAITDPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2C1[Si](C)(C)C3C(=CC4=C(C=CC=C34)C5=CC=C(C=C5)C(C)(C)C)C)C6=CC=C(C=C6)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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